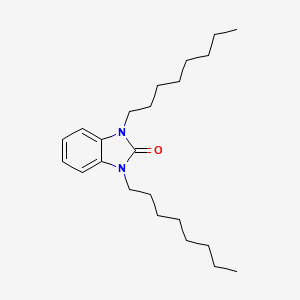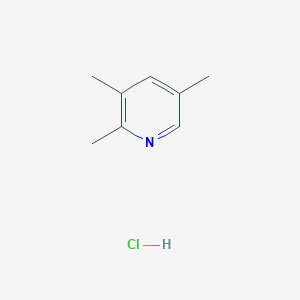![molecular formula C34H32N2O4 B15162404 (7R,8S)-benzyl-2-benzyl-10-oxo-7,8-diphenyl-9-oxa-2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B15162404.png)
(7R,8S)-benzyl-2-benzyl-10-oxo-7,8-diphenyl-9-oxa-2,6-diazaspiro[4.5]decane-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7R,8S)-benzyl-2-benzyl-10-oxo-7,8-diphenyl-9-oxa-2,6-diazaspiro[45]decane-6-carboxylate is a complex organic compound characterized by its spirocyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (7R,8S)-benzyl-2-benzyl-10-oxo-7,8-diphenyl-9-oxa-2,6-diazaspiro[4.5]decane-6-carboxylate typically involves multi-step organic reactions. A common approach might include:
Formation of the Spirocyclic Core: This can be achieved through a cyclization reaction involving a suitable precursor with the necessary functional groups.
Introduction of Benzyl Groups: Benzylation reactions using benzyl halides and a base such as sodium hydride or potassium carbonate.
Oxidation and Reduction Steps: To introduce the oxo group, selective oxidation reactions using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be employed.
Final Functionalization: The carboxylate group can be introduced through esterification or amidation reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include:
Catalysis: Using catalysts to improve reaction efficiency.
Flow Chemistry: Implementing continuous flow reactors for better control over reaction conditions.
Purification Techniques: Employing advanced purification methods like chromatography and crystallization.
化学反応の分析
Types of Reactions
(7R,8S)-benzyl-2-benzyl-10-oxo-7,8-diphenyl-9-oxa-2,6-diazaspiro[4.5]decane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of alcohol groups to ketones or aldehydes.
Reduction: Reduction of ketones to alcohols.
Substitution: Nucleophilic substitution reactions at the benzyl positions.
Hydrolysis: Hydrolysis of the ester or amide groups to form carboxylic acids.
Common Reagents and Conditions
Oxidation: PCC, DMP, or KMnO4.
Reduction: NaBH4 or LiAlH4.
Substitution: Benzyl halides with bases like NaH or K2CO3.
Hydrolysis: Acidic or basic conditions using HCl or NaOH.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl groups can yield benzaldehyde derivatives, while reduction can produce benzyl alcohol derivatives.
科学的研究の応用
Chemistry
In chemistry, (7R,8S)-benzyl-2-benzyl-10-oxo-7,8-diphenyl-9-oxa-2,6-diazaspiro[4.5]decane-6-carboxylate can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound may exhibit interesting biological activities due to its structural features. It could be investigated for potential pharmacological properties, such as enzyme inhibition or receptor binding.
Industry
In the industrial sector, this compound might be used in the development of new materials or as a precursor for specialty chemicals.
作用機序
The mechanism of action of (7R,8S)-benzyl-2-benzyl-10-oxo-7,8-diphenyl-9-oxa-2,6-diazaspiro[4.5]decane-6-carboxylate would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would be determined through detailed biochemical studies.
類似化合物との比較
Similar Compounds
Spirocyclic Compounds: Compounds with similar spirocyclic structures.
Benzyl Derivatives: Compounds with benzyl groups.
Oxo Compounds: Compounds containing oxo groups.
Uniqueness
What sets (7R,8S)-benzyl-2-benzyl-10-oxo-7,8-diphenyl-9-oxa-2,6-diazaspiro[45]decane-6-carboxylate apart is its combination of multiple functional groups within a spirocyclic framework
特性
分子式 |
C34H32N2O4 |
|---|---|
分子量 |
532.6 g/mol |
IUPAC名 |
benzyl (7R,8S)-2-benzyl-10-oxo-7,8-diphenyl-9-oxa-2,6-diazaspiro[4.5]decane-6-carboxylate |
InChI |
InChI=1S/C34H32N2O4/c37-32-34(21-22-35(25-34)23-26-13-5-1-6-14-26)36(33(38)39-24-27-15-7-2-8-16-27)30(28-17-9-3-10-18-28)31(40-32)29-19-11-4-12-20-29/h1-20,30-31H,21-25H2/t30-,31+,34?/m1/s1 |
InChIキー |
AQEIEPZEOOPUSL-LSABIWSESA-N |
異性体SMILES |
C1CN(CC12C(=O)O[C@H]([C@H](N2C(=O)OCC3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)CC6=CC=CC=C6 |
正規SMILES |
C1CN(CC12C(=O)OC(C(N2C(=O)OCC3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)CC6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[Hydroxy(4-phenoxyphenyl)methyl]phosphonic acid](/img/structure/B15162328.png)
![5-[(Prop-2-en-1-yl)oxy]-2-[(prop-2-en-1-yl)sulfanyl]benzoic acid](/img/structure/B15162333.png)




![2,2-Bis[4-(1,1,2,2-tetrafluoroethoxy)phenyl]octane](/img/structure/B15162370.png)
![Benzonitrile, 5-[(cyclopropylmethyl)propylamino]-2-nitro-](/img/structure/B15162400.png)


![5-Bromo-2-[(1E)-3-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-en-1-yl]pyridine](/img/structure/B15162414.png)


